molecular formula C10H8FN3O2 B2596210 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole CAS No. 898052-77-2

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole

Cat. No.: B2596210
CAS No.: 898052-77-2
M. Wt: 221.191
InChI Key: QJQZITCHBPNXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group and a nitro group in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-fluorobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 1-(4-aminobenzyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted benzyl derivatives.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and nitro groups can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved can vary depending on the biological context and the specific target being studied.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)-1H-pyrazole: Lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.

    1-(4-chlorobenzyl)-4-nitro-1H-pyrazole: The chlorine atom can affect the compound’s electronic properties and reactivity compared to the fluorine atom.

    1-(4-fluorobenzyl)-4-amino-1H-pyrazole: The amino group can introduce different hydrogen bonding interactions and influence the compound’s solubility and biological activity.

The uniqueness of this compound lies in the combination of the fluorobenzyl and nitro groups, which impart distinct chemical and biological properties to the compound.

Biological Activity

1-(4-Fluorobenzyl)-4-nitro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8FN3O2C_{10}H_{8}FN_{3}O_{2} with a molecular weight of 221.19 g/mol. The compound features a pyrazole ring substituted with a nitro group and a 4-fluorobenzyl moiety. The presence of fluorine enhances its lipophilicity, potentially increasing its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies indicate that compounds in this class can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Analgesic Properties : The compound has shown potential in pain relief, likely through modulation of pain pathways in the central nervous system .
  • Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3), showing promising results in reducing cell viability .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

The mechanism of action for this compound involves binding to specific biological targets, such as enzymes or receptors. This binding can lead to inhibition or activation of various pathways:

  • Enzyme Inhibition : By inhibiting enzymes like COX and LOX, the compound can reduce inflammatory responses.
  • Receptor Modulation : It may also act on receptors associated with pain perception and cancer cell growth, influencing downstream signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AnalgesicModulation of central pain pathways
AnticancerReduced viability in LNCaP prostate cancer cells
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Notable Research

A study focused on synthesizing a series of pyrazole derivatives, including this compound, evaluated their effects on prostate cancer cells. The compound exhibited an IC50 value indicating effective inhibition of cell growth and downregulation of prostate-specific antigen (PSA), which is crucial for prostate cancer progression .

Another investigation assessed the anti-inflammatory properties through in vitro assays measuring TNF-α and IL-6 inhibition. Results showed significant reductions comparable to standard anti-inflammatory drugs, suggesting that this compound could serve as a therapeutic agent in inflammatory diseases .

Future Directions

Research into this compound should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Broader Applications : Exploring its potential in other therapeutic areas such as neurological disorders or as an agrochemical agent.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZITCHBPNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.